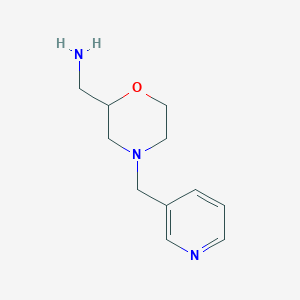
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE is an organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring substituted with a pyridine moiety, making it a versatile scaffold in medicinal chemistry and drug design. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with morpholine in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE involves its interaction with specific molecular targets. For instance, it has been identified as a relevant scaffold for protein kinase inhibition, where the planarity of the heterocyclic system is essential for maintaining inhibitory potency. The compound’s derivatives can also inhibit collagen synthesis by inactivating hepatic stellate cells, which are responsible for collagen production in liver fibrosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine: This compound features a pyrazolopyridine skeleton and is used in similar biological applications.
1-[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine: Contains a phenylpyridine moiety and is also explored for its biological activities.
Uniqueness
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE is unique due to its specific combination of a morpholine ring and a pyridine moiety, which provides a versatile scaffold for various chemical modifications and biological applications. Its ability to inhibit protein kinases and collagen synthesis makes it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-6-11-9-14(4-5-15-11)8-10-2-1-3-13-7-10/h1-3,7,11H,4-6,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOOMKNYJHSZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CN=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585726 |
Source


|
| Record name | 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141815-43-2 |
Source


|
| Record name | 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













